Molybdenum hydroxide
Description
Structure
2D Structure
Properties
CAS No. |
126853-99-4 |
|---|---|
Molecular Formula |
H4MoO4 |
Molecular Weight |
164.0 |
IUPAC Name |
molybdenum(4+);tetrahydroxide |
InChI |
InChI=1S/Mo.4H2O/h;4*1H2/q+4;;;;/p-4 |
InChI Key |
GDXTWKJNMJAERW-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mo+4] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Mo+4] |
Origin of Product |
United States |
Advanced Characterization Techniques and Spectroscopic Analysis in Molybdenum Hydroxide Research
Structural Elucidation
The determination of the crystalline structure and morphology of molybdenum hydroxide (B78521) and related oxide compounds is crucial for understanding their properties and potential applications. Researchers employ a suite of advanced characterization techniques to obtain a comprehensive understanding of these materials at various length scales.
X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD) for Crystalline Phase Identification
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases within a material. usask.canih.govmdpi.com In the study of molybdenum compounds, XRD is used to distinguish between different oxides, such as MoO₂, MoO₃, and their hydrated forms. lmaleidykla.ltlmaleidykla.ltosti.gov For instance, the XRD patterns of as-deposited molybdenum oxide coatings have been shown to consist of a mixture of MoO₂ and MoO₃ phases, often in an amorphous state. lmaleidykla.ltlmaleidykla.lt The crystalline structure of pure molybdenum exhibits a body-centered cubic (BCC) structure, identified by its characteristic (110), (200), and (211) reflections. osti.gov Upon oxidation, new reflections corresponding to various molybdenum oxides appear. osti.gov
Grazing Incidence X-ray Diffraction (GIXRD) is a specialized XRD technique that is particularly sensitive to the surface of a material, making it ideal for the analysis of thin films and coatings. measurlabs.commalvernpanalytical.comcarleton.edu By using a very small, fixed angle of incidence for the X-ray beam, GIXRD can probe the near-surface region (typically less than 200 nm deep) and provide detailed information about the crystalline phases present at the surface. osti.govmeasurlabs.com This is particularly useful for studying the initial stages of oxidation or the composition of surface layers that may differ from the bulk material. osti.gov For example, GIXRD studies on molybdenum exposed to water vapor at elevated temperatures have identified the formation of both MoO₂ and MoO₃ on the surface. osti.gov
Table 1: Key Research Findings from XRD and GIXRD Analysis of Molybdenum Compounds
| Sample Description | Analytical Technique | Key Findings | Citations |
| Molybdenum oxide coatings | XRD | As-deposited coatings are amorphous and consist of MoO₂ and MoO₃ phases. | lmaleidykla.ltlmaleidykla.lt |
| Pure Molybdenum | XRD | Exhibits a body-centered cubic (BCC) structure with (110), (200), and (211) reflections. | osti.gov |
| Molybdenum in water vapor (600 °C) | GIXRD | Formation of MoO₂ and MoO₃ phases on the surface. | osti.gov |
| Molybdenum in synthetic air (500-600 °C) | GIXRD | Oxidation of Mo to MoO₃ is nearly complete in the sampled area. | osti.gov |
| Calcium-substituted La₂Mo₂O₉ | XRD | Used to identify crystalline composition and phase formation. | mdpi.com |
Electron Microscopy (TEM, HRTEM, SEM) for Morphological and Microstructural Analysis
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at the nanoscale.
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide detailed information about the internal structure, crystallinity, and lattice defects of materials. canada.camdpi.comosti.gov In the study of molybdenum oxides, TEM and HRTEM have been used to observe the transformation of MoO₃ to MoO₂ and to identify the microstructure of surface oxide layers. osti.govcanada.ca HRTEM images can reveal well-defined lattice fringes, allowing for the measurement of interplanar spacings which can then be matched to known crystalline phases. osti.govrsc.org For example, HRTEM analysis has confirmed the presence of MoO₂ domains on the surface of molybdenum by identifying a lattice spacing of 0.340 nm, corresponding to the (-111) plane of monoclinic MoO₂. osti.gov Similarly, the formation of both MoO₂ and MoO₃ has been confirmed by measuring interplanar spacings of 0.494 nm and 0.385 nm, respectively. osti.gov
Table 2: Morphological and Microstructural Findings from Electron Microscopy
| Sample | Technique | Key Observation | Citations |
| Molybdenum surface in water vapor (600 °C) | HRTEM | Confirmed presence of MoO₂ domains with a lattice spacing of 0.340 nm. | osti.gov |
| Molybdenum surface in water vapor (600 °C) | HRTEM | Identified MoO₂ and MoO₃ phases with interplanar spacings of 0.494 nm and 0.385 nm. | osti.gov |
| Molybdenum trioxide | HRTEM | Revealed domains formed by electron beam irradiation. | canada.ca |
| Molybdenum oxide nanoparticles | TEM/HRTEM | Showed high degree of crystallinity and uniformity. | acs.org |
| Molybdenum-doped ZnO thin films | SEM | Revealed a smooth and homogeneous surface with densely spaced nanocrystalline grains. | mdpi.com |
Raman Spectroscopy for Vibrational Mode Analysis of Molybdenum-Oxygen and Molybdenum-Hydroxyl Bonds
Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of molecules, providing insights into chemical bonding and crystal structure. researchgate.netresearchgate.net For molybdenum compounds, Raman spectroscopy is particularly useful for identifying the various stretching and bending modes of molybdenum-oxygen (Mo-O) and molybdenum-hydroxyl (Mo-OH) bonds. lehigh.edunih.gov
The Raman spectra of molybdenum oxides typically show characteristic bands corresponding to different vibrational modes. researchgate.netresearchgate.net For example, the terminal Mo=O stretching modes are generally observed in the 850-1000 cm⁻¹ region. lehigh.edunih.gov The stretching modes of bridging Mo-O-Mo bonds appear at lower frequencies, often around 560 cm⁻¹ and 210-230 cm⁻¹. lehigh.edu The presence and position of these bands can indicate the degree of polymerization of molybdate (B1676688) species. lehigh.edu
In hydrated molybdenum oxides (molybdic acids), Raman spectroscopy can also detect the vibrational modes of water molecules and hydroxyl groups. The O-H stretching vibrations are typically found in the high-frequency region of the spectrum, while Mo-OH bending modes can be observed at lower frequencies. The analysis of these vibrational modes provides information about the nature of hydrogen bonding within the structure. ias.ac.in
Table 3: Characteristic Raman Bands for Molybdenum Oxides and Hydroxides
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Type | Citations |
| Terminal Mo=O Stretch | 850 - 1000 | Molybdenum Oxides | lehigh.edunih.gov |
| Mo-O-Mo Symmetric Stretch | ~560 | Molybdenum Oxides | lehigh.edu |
| Mo-O-Mo Deformation | 200 - 230 | Molybdenum Oxides | lehigh.edu |
| Mo=O Bending | 310 - 370 | Molybdenum Oxides | lehigh.edu |
| Mo-O Stretching (MoO₄²⁻) | 792 - 960 | Molybdates | ias.ac.in |
| O-H...O Bending | 1390 - 1445 | Hydrated Molybdenum Oxides | ias.ac.in |
| H₂O Bending | ~1600 | Hydrated Molybdenum Oxides | ias.ac.in |
Chemical and Electronic State Probing
Understanding the surface chemistry and electronic structure of molybdenum hydroxide is essential for elucidating its reactivity and performance in various applications. Spectroscopic techniques that probe the elemental composition and oxidation states of surface atoms are therefore critical in this research area.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. lmaleidykla.ltlmaleidykla.ltcsic.es For molybdenum compounds, XPS is crucial for determining the oxidation states of molybdenum, which can range from +2 to +6. lmaleidykla.ltlmaleidykla.lt
The Mo 3d region of the XPS spectrum is particularly informative. It consists of a doublet, Mo 3d₅/₂ and Mo 3d₃/₂, with a spin-orbit splitting of approximately 3.15 eV. thermofisher.com The binding energy of the Mo 3d₅/₂ peak is characteristic of the molybdenum oxidation state. For instance, metallic molybdenum (Mo⁰) has a binding energy around 228 eV, while Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺ appear at higher binding energies, typically around 229 eV, 230.5 eV, and 232.1 eV, respectively. lmaleidykla.ltlmaleidykla.lt By deconvoluting the Mo 3d spectrum, the relative percentages of each oxidation state on the surface can be quantified. lmaleidykla.ltlmaleidykla.lt
XPS studies have shown that as-deposited molybdenum oxide films can contain a mixture of Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺ states. lmaleidykla.ltlmaleidykla.lt Upon annealing, the higher oxidation state, Mo⁶⁺, often becomes predominant. lmaleidykla.ltlmaleidykla.lt The O 1s peak in the XPS spectrum can also provide information about the chemical environment of oxygen, distinguishing between metal oxides and hydroxyl groups. lmaleidykla.lt
Table 4: Mo 3d₅/₂ Binding Energies and Corresponding Oxidation States
| Oxidation State | Typical Binding Energy (eV) | Key Findings | Citations |
| Mo⁰ (metallic) | ~228.0 | Observed in pure molybdenum. | thermofisher.com |
| Mo⁴⁺ (e.g., in MoO₂) | ~229.0 - 229.3 | Present in mixed-valence oxide films. | lmaleidykla.ltlmaleidykla.ltmpg.de |
| Mo⁵⁺ | ~230.5 - 231.1 | Intermediate oxidation state, often found in non-stoichiometric oxides. | lmaleidykla.ltlmaleidykla.lt |
| Mo⁶⁺ (e.g., in MoO₃) | ~232.1 - 233.0 | Predominant state in fully oxidized films and after annealing. | lmaleidykla.ltlmaleidykla.ltmdpi.com |
Fourier Transform Infrared Spectroscopy (FTIR) and Attenuated Total Reflectance FTIR (ATR-FTIR) for Functional Group Identification (e.g., Mo-OH)
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. mdpi.com It is a powerful tool for identifying the functional groups present in a material. mdpi.com In the context of this compound, FTIR is particularly useful for identifying the presence of Mo-O and Mo-OH bonds. ias.ac.inimoa.info
The FTIR spectra of molybdenum oxides show characteristic absorption bands in the fingerprint region (below 1000 cm⁻¹). researchgate.net The stretching vibrations of terminal Mo=O bonds typically appear in the range of 900-1000 cm⁻¹. researchgate.net The stretching modes of bridging Mo-O-Mo bonds are found at lower wavenumbers, often between 750 cm⁻¹ and 900 cm⁻¹. researchgate.net
The presence of hydroxyl groups (OH) and water molecules in hydrated molybdenum oxides can be identified by characteristic bands in the FTIR spectrum. imoa.inforesearchgate.net A broad absorption band in the region of 3000-3600 cm⁻¹ is indicative of O-H stretching vibrations, often broadened due to hydrogen bonding. researchgate.net The bending vibration of water molecules (H-O-H) typically appears around 1600-1630 cm⁻¹. ias.ac.inresearchgate.net The identification of Mo-OH bonds is crucial for confirming the hydroxide nature of the compound.
Attenuated Total Reflectance (ATR)-FTIR is a sampling technique used in conjunction with FTIR which enables samples to be examined directly in the solid or liquid state without further preparation. This can be particularly advantageous for studying surface chemistry and hydrated samples.
Table 5: Characteristic FTIR Absorption Bands for Molybdenum Compounds
| Functional Group/Bond | Typical Wavenumber Range (cm⁻¹) | Significance | Citations |
| O-H Stretching (in H₂O and -OH) | 3000 - 3600 (broad) | Indicates presence of water or hydroxyl groups. | mdpi.comresearchgate.net |
| H-O-H Bending (in H₂O) | ~1600 - 1630 | Confirms presence of water molecules. | ias.ac.inresearchgate.net |
| Terminal Mo=O Stretching | 900 - 1000 | Characteristic of molybdenum oxides. | researchgate.net |
| Mo-O-Mo Stretching | 750 - 900 | Indicates bridging oxygen atoms and polymerization. | researchgate.net |
Electron Spin Resonance (ESR) for Redox State Transitions (e.g., Mo(VI)/Mo(V))
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species, making it invaluable for investigating the redox transitions of molybdenum, particularly the Mo(V) state. nih.govresearchgate.net The catalytic cycles of many molybdenum-containing enzymes involve the transition between Mo(IV), Mo(V), and Mo(VI) states. nih.govnih.gov The Mo(V) state, being paramagnetic, is readily detectable by EPR spectroscopy, providing a direct window into the electronic structure and coordination environment of the molybdenum center. nih.govresearchgate.net
In studies of sulfite-oxidizing enzymes, for instance, the five-coordinate square pyramidal oxo-molybdenum active site passes through the Mo(V) state during catalysis. nih.gov Pulsed EPR techniques, in conjunction with isotopic labeling (e.g., ¹⁷O, ³³S), allow for the detailed characterization of hyperfine and nuclear quadrupole interactions with nearby nuclei. nih.gov This provides intimate details about the structure of various Mo(V) species as a function of pH and the presence of different anions. nih.govresearchgate.net
Research has also utilized ESR to identify different paramagnetic molybdenum(V) species in hydrobromic acid solutions. rsc.org At high concentrations of hydrogen bromide, two distinct monomeric species are detectable, with evidence suggesting the dominant species is [MoOBr₅]²⁻. rsc.org A third, possibly dimeric, species is inferred by comparing ESR data with magnetic susceptibility measurements. rsc.org These studies highlight the capability of ESR to distinguish between different molybdenum species and to probe the influence of the chemical environment on their structure and redox state.
UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions and Optical Behavior
UV-Visible (UV-Vis) absorption and emission spectroscopy are fundamental tools for probing the electronic transitions and optical properties of molybdenum compounds, including hydroxides and related oxides. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the resulting spectrum provides insights into the electronic structure of the molecule.
In the context of molybdenum oxides, UV-Vis spectroscopy is used to determine the energy band gap. uh.edu For instance, UV-Vis Diffuse Reflectance Spectroscopy (DRS) has been employed to measure the band gaps of various MoO₃ nanostructures. uh.edu The optical absorption spectra of molybdenum oxide quantum dots (MoOx QDs) show characteristic absorption features and excitation-dependent photoluminescence. ecut.edu.cn These quantum dots exhibit fluorescence that can be quenched by certain molecules, a property that has been harnessed for the development of chemical sensors. ecut.edu.cn
The optical properties of materials containing molybdenum can be complex. For example, the absorption spectrum of a hexamolybdenum cluster-functionalized copper hydroxide nanocomposite shows strong absorption in the UV range below 300 nm, with the characteristic absorption of the molybdenum cluster observed below 400 nm, and additional absorption in the near-infrared (NIR) range. nih.gov Similarly, nanocomposites of MoS₂ and WO₃ exhibit absorbance in both UV and visible regions, with band gaps that can be tuned by altering the ratio of the constituent materials. acs.orgias.ac.in The analysis of UV-Vis spectra is also crucial in monitoring photocatalytic degradation of organic dyes, where the decrease in the characteristic absorbance of the dye indicates its removal from the solution. uh.edu
| Material | Absorption Features | Key Findings | Reference |
|---|---|---|---|
| MoO₃ Nanostructures | Dependent on nanostructure | Determination of energy band gap. | uh.edu |
| MoOx Quantum Dots | Excitation-dependent photoluminescence | Application in chemical sensing. | ecut.edu.cn |
| Mo₆ Cluster/Copper Hydroxide Nanocomposite | UV (<300 nm), Mo cluster (<400 nm), NIR (600-900 nm) | Complex optical behavior from combined components. | nih.gov |
| MoS₂/WO₃ Nanocomposites | Absorbance in UV and visible regions | Tunable band gap by varying component ratio. | acs.orgias.ac.in |
Electrochemical Characterization Methods
Electrochemical methods are central to understanding the redox chemistry and interfacial behavior of molybdenum hydroxides.
Galvanostatic and Potentiodynamic Techniques for Film Formation and Dissolution Studies
Galvanostatic and potentiodynamic techniques are widely used to investigate the formation and dissolution of films on molybdenum surfaces. In a study of molybdenum in sodium hydroxide solutions, these methods revealed the formation of three distinct films on the electrode surface, identified as Mo(OH)₃, MoO₂, and MoO₃. researchgate.net The stability and dissolution of these films were found to be dependent on the concentration of the hydroxide solution, with higher concentrations leading to the formation of molybdate ions (MoO₄²⁻). researchgate.net The mechanism of anodic dissolution was proposed to proceed through the formation of Mo(III) at lower potentials and Mo(V) at higher potentials. researchgate.net
Similar techniques have been applied to study the corrosion resistance of molybdenum-containing alloys. researchgate.netjmst.org For instance, potentiodynamic-galvanostatic-potentiodynamic (PD-GS-PD) tests have been used to measure the crevice corrosion repassivation potential of stainless steels with varying molybdenum content in seawater. researchgate.net Potentiodynamic polarization curves help in assessing the stability of passive films formed on these alloys in chloride-containing environments. jmst.orguwo.casurfacesciencewestern.com
Cyclic Voltammetry for Redox Behavior Assessment
Cyclic voltammetry (CV) is a powerful and commonly used technique for assessing the redox behavior of molybdenum compounds. sci-hub.st By scanning the potential of an electrode and measuring the resulting current, CV can identify the potentials at which redox reactions occur.
Studies on molybdenum tris-β-diketonate complexes have used CV to characterize their redox behavior across three consecutive oxidation states (+IV, +III, and +II). chemrxiv.orgrsc.org The CV of these complexes displays reversible redox waves corresponding to one-electron reduction and oxidation processes. chemrxiv.orgrsc.org The technique has also been instrumental in demonstrating the catalytic activity of the Mo(II) complex in the reduction of carbon disulfide. chemrxiv.orgrsc.org In the investigation of Ni-Mo alloy electrodeposition, CV was used to define potential regions and characterize the deposition and dissolution processes of the individual metals and the alloy. scielo.br The voltammograms revealed cathodic peaks attributed to the deposition of nickel hydroxide and the reduction of polyvalent molybdenum oxides and/or hydroxides. scielo.br
| System | Observed Redox Events | Key Findings | Reference |
|---|---|---|---|
| Molybdenum tris-β-diketonate complexes | Reversible Mo(III)/Mo(II) and Mo(III)/Mo(IV) redox waves | Characterization of multiple oxidation states and catalytic activity. | chemrxiv.orgrsc.org |
| Ni-Mo alloy electrodeposition | Cathodic peaks for Ni(OH)₂ deposition and Mo-oxide/hydroxide reduction | Defined potential regions for alloy formation. | scielo.br |
| α-Molybdenum trioxide | Revealed a previously hidden redox peak at low potential | Uncovered a three-proton intercalation mechanism. | nih.gov |
Electrochemical Impedance Spectroscopy for Charge Transfer Analysis
Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for analyzing charge transfer processes at the electrode-electrolyte interface. nih.gov By applying a small AC potential perturbation and measuring the current response over a range of frequencies, EIS can provide information about the charge transfer resistance, double-layer capacitance, and diffusion processes. nih.gov
EIS has been used to evaluate the interfacial charge transfer behavior of molybdenum-doped BiVO₄ photoanodes, demonstrating that molybdenum doping can facilitate charge transfer in water oxidation. researchgate.net In the study of molybdenum-based metal-organic framework/polyaniline (Mo-MOF/PANI) composites, EIS revealed that the composite has a significantly lower charge-transfer resistance compared to the individual materials, indicating faster charge transfer kinetics. researchgate.net Similarly, for Ni-Mo based catalysts used in the hydrogen evolution reaction, EIS analysis provided insights into the reaction kinetics, with the charge transfer resistance showing a strong dependence on the applied potential. diva-portal.org
Mass Spectrometry for Reaction Mechanism Intermediates
Mass spectrometry (MS) is a crucial tool for identifying and characterizing reaction intermediates, providing direct evidence for proposed reaction mechanisms. High-resolution electrospray ionization mass spectrometry (ESI-HRMS) has been employed to study the speciation of molybdenum in reactions with sulfide (B99878), revealing the formation of not only conventional thiomolybdates but also intermediate thiomolybdate and thio-chloro-molybdate compounds. researchgate.net
In the investigation of the formation of "Molybdenum Blues," mass spectrometry of reaction mixtures showed complex spectra with multiple envelopes of cluster anions, such as [Mo(VI)₄O₁₃Na]⁻ and [Mo(V)₄O₁₄H₇]⁻. acs.org Gas-phase studies using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry have explored the rearrangement and decomposition pathways of molybdenum oxysulfides, identifying protonated species like [HMo₂O₂S₆]⁻ as potential reactive intermediates in catalysis. rsc.org Furthermore, mass spectrometry has been used to study the reactions of molybdenum suboxide cluster anions with water, observing the formation of products corresponding to the addition of a water molecule and H/D exchange. aip.org These studies demonstrate the power of mass spectrometry in elucidating the complex reaction pathways and identifying transient species in molybdenum chemistry.
Theoretical and Computational Studies of Electronic Structure and Reactivity of Molybdenum Hydroxides
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational materials science for its balance of accuracy and computational feasibility. It is extensively used to model the properties of molybdenum-containing compounds, from their crystal structures to their electronic behavior. aip.orgmdpi.com DFT calculations allow researchers to predict material properties by solving the quantum mechanical equations that describe the behavior of electrons within the material. mdpi.com This approach has been successfully applied to various molybdenum compounds, including oxides, sulfides, and complex hydroxides. mdpi.comnih.gov
DFT calculations are instrumental in determining the stable geometric arrangements (crystal structures) and the corresponding electronic configurations of molybdenum compounds. For molybdenum oxides like MoO₂ and MoO₃, which serve as foundational models for understanding molybdenum hydroxides, DFT has been used to calculate lattice parameters that are in excellent agreement with experimental data from X-ray diffraction. acs.orgnih.gov For example, calculations for orthorhombic α-MoO₃ yield lattice constants that closely match experimental values. nih.gov
These computational models also reveal how the structure influences electronic properties. Studies on molybdenum-doped cobalt hydroxide (B78521) have shown that molybdenum ions can intercalate into the hydroxide layers, expanding the interlayer spacing. nih.govoulu.fi This structural change, predicted by DFT, directly impacts the material's electronic state and catalytic activity. nih.govoulu.fi The calculations can model various phases, including stable crystalline forms and amorphous structures, providing a comprehensive picture of the material's potential configurations. imoa.inforesearchgate.net
Table 1: Calculated Lattice Parameters for Molybdenum Oxides using DFT This table presents DFT-calculated lattice parameters for stable molybdenum oxide phases, which are often used as a basis for studying more complex hydroxide structures. The values show strong agreement with experimental findings.
| Compound | Crystal System | Space Group | Calculated Lattice Parameters (Å) | Source |
|---|---|---|---|---|
| α-MoO₃ | Orthorhombic | Pbnm | a = 3.909, b = 13.855, c = 3.681 | nih.gov |
| MoO₂ | Monoclinic | P2₁/c | a = 5.625, b = 4.872, c = 5.645, β = 120.5° | nih.gov |
The Electronic Density of States (DOS) describes the number of available electronic states at each energy level. The Projected Density of States (PDOS) further dissects the total DOS, attributing contributions to specific atoms or orbitals (e.g., Mo-4d, O-2p orbitals). mdpi.com DFT calculations of DOS and PDOS are crucial for understanding the electronic nature of molybdenum hydroxides and oxides.
For instance, in MoO₂, the DOS shows that states near the Fermi level are dominated by Mo 4d orbitals, which explains its metallic character. nih.govwordpress.com In contrast, MoO₃ is an insulator, and its DOS shows a clear band gap, with the valence band maximum composed mainly of O 2p states and the conduction band minimum of Mo 4d states. acs.orgnih.govwordpress.com In molybdenum-doped systems, PDOS calculations reveal hybridization between molybdenum's d-orbitals and the orbitals of neighboring atoms, such as oxygen or carbon. mdpi.commdpi.com This hybridization is key to forming stable chemical bonds and determines the material's electronic properties. mdpi.com These calculations can also show how defects, such as vacancies, introduce new states within the band gap, fundamentally altering the material's conductivity and reactivity. mdpi.comresearchgate.net
The band structure, which plots electron energies versus momentum in the crystal, is fundamental to understanding charge transport. DFT calculations reveal whether a material has a direct or indirect band gap, a property with significant implications for optical and electronic applications. acs.org For example, α-MoO₃ is calculated to have an indirect band gap, which impacts its efficiency in certain optoelectronic devices. acs.orgwordpress.com
The width of the band gap determines whether the material is a conductor, semiconductor, or insulator. nih.govresearchgate.net DFT studies show that MoO₂ is metallic with a zero band gap, allowing for easy electron transport, while MoO₃ is a wide-band-gap semiconductor. nih.gov The quality of charge transport is highly dependent on the band alignment at interfaces between different materials. researchgate.net Computational studies have explored tuning the band structure of molybdenum oxide by doping it with other elements, like aluminum, to modify its work function and improve charge transport in devices like solar cells. worldscientific.comacs.org
DFT is also employed to study surface properties, which are critical for applications in catalysis and electronics. Surface energy is the excess energy at the surface of a material compared to the bulk. First-principles calculations can determine the surface energies of different crystal facets, predicting which surfaces are most stable. researchgate.netwhiterose.ac.uk
The work function, or the minimum energy required to remove an electron from a surface to a point in a vacuum, is another key property that can be calculated. aps.org For molybdenum oxide, the work function can be tuned by doping, which alters the surface dipole and Fermi level. worldscientific.com For example, doping MoO₃ with aluminum can lower its work function from 5.8 eV to 4.3 eV. worldscientific.com
Surface relaxation refers to the rearrangement of atoms in the outermost layers of a crystal. DFT calculations can predict these subtle structural changes, which often involve inward or outward displacement of the top atomic layers. aps.orgcardiff.ac.uk These relaxations can affect the surface energy and electronic properties of the material. whiterose.ac.uk
Table 2: Calculated Surface Properties of Molybdenum and Related Materials This table summarizes key surface properties for molybdenum and its oxide as determined by DFT calculations. These values are crucial for predicting surface stability and electron emission characteristics.
| Material | Property | Calculated Value | Source(s) |
|---|---|---|---|
| Mo (100) surface | Surface Energy (relaxed) | ~2.9 J/m² | researchgate.net |
| Pristine MoO₃ | Work Function | 5.8 eV | worldscientific.com |
| Al-doped MoO₃ | Work Function | 4.3 eV | worldscientific.com |
| Ni₂Mo₁-nanoarrays/NF | Charge Transfer Resistance (Rct) | 4.18 Ω | mdpi.com |
First-Principles Studies of Molybdenum-Hydroxide Surface Interactions
First-principles studies, which are based on quantum mechanics without empirical parameters, are ideal for investigating the fundamental interactions between molecules and surfaces. These studies provide a detailed picture of adsorption mechanisms on molybdenum hydroxide and hydroxylated oxide surfaces. osti.govucl.ac.uk
The presence of hydroxyl (-OH) groups on a surface dramatically changes its chemical reactivity. boisestate.edu First-principles calculations have shown that adsorption on hydroxylated metal oxide surfaces is significantly different from adsorption on their non-hydroxylated counterparts. osti.govboisestate.edu
One common mechanism for adsorption on hydroxylated surfaces is ligand exchange, where an adsorbing molecule or ion displaces a surface hydroxyl group to form a direct inner-sphere complex with the surface metal atom. usda.gov DFT calculations can elucidate the energetics and electronic changes associated with this process. For example, studies of MoF₆ adsorption on various hydroxylated oxide surfaces revealed a strong chemical interaction (chemisorption), evidenced by large negative adsorption energies and significant charge redistribution between the molecule and the surface. boisestate.edu In contrast, on non-hydroxylated surfaces, the interaction was much weaker (physisorption). boisestate.edu The hydroxyl groups contribute electrons that facilitate the formation of strong chemical bonds with the adsorbate. boisestate.edu This understanding of how hydroxylation mediates surface interactions is critical for designing catalysts and functional materials. rsc.orghzdr.de
Table 3: Calculated Adsorption Energies of MoF₆ on Metal Oxide Surfaces This table highlights the dramatic effect of surface hydroxylation on adsorption energy, as determined by first-principles calculations. The significantly more negative energies for hydroxylated surfaces indicate a much stronger, chemically bonded interaction (chemisorption).
| Surface | Adsorption Energy (eV/MoF₆) | Adsorption Type | Source |
|---|---|---|---|
| Non-hydroxylated Al₂O₃ | -0.07 | Physisorption | boisestate.edu |
| Hydroxylated Al₂O₃ | -9.95 | Chemisorption | boisestate.edu |
| Non-hydroxylated HfO₂ | -0.45 | Physisorption | boisestate.edu |
| Hydroxylated HfO₂ | -6.42 | Chemisorption | boisestate.edu |
| Non-hydroxylated MgO | -0.57 | Physisorption | boisestate.edu |
| Hydroxylated MgO | -20.56 | Chemisorption | boisestate.edu |
Charge Density Distribution Analysis at Interfaces
Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic properties of materials at a fundamental level. For molybdenum hydroxides and related oxide/hydroxide systems, analyzing the charge density distribution at interfaces provides critical insights into catalytic activity and electronic interactions. This analysis reveals how electrons are redistributed when this compound is in contact with another material, creating electron-rich or electron-depleted regions that can significantly influence surface reactivity.
At the interface between different materials, such as a metal alloy and a metal hydroxide, significant charge redistribution can occur due to differences in electronegativity and work functions. For instance, in nickel-molybdenum (B8610338) (Ni-Mo) based electrocatalysts, interfaces are deliberately engineered to enhance catalytic performance. Theoretical studies on a Ni₄Mo/MoOx interface show strong bonding and a clear electronic redistribution. The Ni₄Mo alloy becomes more electron-rich, while the molybdenum oxide (MoOx) region becomes hole-rich. nih.gov This polarization is a key factor in boosting catalytic activity.
A similar phenomenon, termed "inverse charge transfer," has been computationally and experimentally verified in Ni-Mo systems. Contrary to what conventional electronegativity values might suggest, analysis of a Ni₇₃Mo alloy showed that the Mo sites become positively charged, while the Ni sites gain electron density. rsc.org This unconventional charge distribution is critical for the material's catalytic performance in both hydrogen evolution and oxygen evolution reactions. When this alloy is anodized to form a NiMo-hydroxide (NMH), the Mo-center becomes positively charged with a calculated charge density of +1.10e, which facilitates the exothermic binding of OH* intermediates, a key step in the oxygen evolution reaction. rsc.org
Differential charge density analysis is a powerful tool to visualize these electronic shifts. In studies of Mo₂C/Ni/Fe₃O₄ ternary interfaces, calculations have quantified the asymmetric charge redistribution. rsc.org These analyses show electron accumulation (a negative charge) at the Mo₂C/Ni heterojunction and charge depletion (a positive charge, or holes) at the Ni/Fe₃O₄ boundary. rsc.org This charge separation creates dedicated electron-rich sites for hydrogen adsorption and hole-rich sites that enhance the stabilization of hydroxyl (*OH) groups. rsc.org The modulation of charge density at these complex interfaces is a guiding principle in the design of advanced catalysts.
| Interfacial System | Computational Method | Key Findings on Charge Distribution | Reference |
|---|---|---|---|
| Ni₄Mo/MoOx | DFT | Ni₄Mo alloy becomes electron-rich; MoOx is hole-rich. | nih.gov |
| Ni₇₃Mo Alloy / NiMo-Hydroxide | DFT | 'Inverse charge transfer' observed; Mo-center becomes positively charged (+1.10e), enhancing OH* binding. | rsc.org |
| Mo₂C/Ni/Fe₃O₄ | DFT | Asymmetric charge redistribution: electron accumulation at Mo₂C/Ni interface and charge depletion at Ni/Fe₃O₄ interface. | rsc.org |
| Cu₂S@C@MoS₂ | DFT | Differential charge density maps show distinct charge redistribution at C@MoS₂ and Cu₂S@C interfaces, indicating strong interfacial polarization. | researchgate.net |
Computational Modeling of Molybdenum-Containing Enzymatic Mechanisms
Molybdenum-containing enzymes, often referred to as molybdoenzymes, are vital for various metabolic processes in most living organisms. nih.gov These enzymes typically catalyze oxo-transfer reactions, where an oxygen atom is transferred to or from a substrate. rsc.org The active site of these enzymes features a molybdenum atom coordinated to a unique pyranopterin cofactor. nih.govrsc.org In many of these enzymes, such as those in the xanthine (B1682287) oxidase (XO) family, a molybdenum-bound hydroxide (Mo-OH) or oxo (Mo=O) group is directly involved in the catalytic mechanism. rsc.orgd-nb.info
Computational modeling, using methods like DFT and combined quantum mechanics/molecular mechanics (QM/MM), has become indispensable for elucidating the complex reaction mechanisms of these enzymes. rsc.org These studies provide detailed atomic-level insights that are often inaccessible through experimental methods alone. For the XO family, which includes aldehyde oxidoreductase, the active site in the oxidized Mo(VI) state contains one oxo group and a hydroxide ligand. rsc.org Computational studies have shown that a Mo-OH group is thermodynamically more stable than a coordinated water molecule (Mo-OH₂) in the specific geometry of the active site. d-nb.infooup.com
The generally accepted mechanism for substrate hydroxylation involves a nucleophilic attack by the molybdenum-bound hydroxide on the substrate. oup.com This is followed by a hydride transfer from the substrate to another part of the active site, often a Mo=S group, which concurrently reduces the molybdenum center from Mo(VI) to Mo(IV). oup.comnih.gov For example, in the conversion of xanthine to uric acid by xanthine oxidase, the reaction is initiated by the Mo-OH group attacking the carbon atom of the substrate. rsc.org This process results in the reduction of the molybdenum center from Mo(VI) to Mo(IV). nih.gov
Formate (B1220265) dehydrogenase provides an example of a molybdenum enzyme that operates differently, catalyzing direct oxidation rather than oxygen atom transfer. d-nb.infooup.com Based on crystal structures, a mechanism has been proposed where the formate substrate binds to the molybdenum center by displacing the Mo-OH group, followed by a base-assisted reduction of the metal. d-nb.info
| Enzyme Family/Example | Reaction Catalyzed | Proposed Role of this compound (Mo-OH) | Computational Approach | Reference |
|---|---|---|---|---|
| Xanthine Oxidase (XO) Family | Hydroxylation of heterocycles (e.g., xanthine to uric acid) | Acts as the nucleophile, attacking the substrate carbon to initiate hydroxylation. | DFT, QM/MM | rsc.orgoup.comnih.gov |
| Aldehyde Oxidoreductase | Hydroxylation of aldehydes | Serves as the hydroxylating agent via nucleophilic attack. | DFT | d-nb.infooup.com |
| Formate Dehydrogenase | Oxidation of formate to CO₂ | Displaced by the formate substrate to allow binding to the Mo center. | Inferred from crystallographic and computational data | d-nb.infooup.com |
| Carbon Monoxide Dehydrogenase | Oxidation of CO to CO₂ | The Mo ion binds two oxo or hydroxide ions in its resting state, which are implicated in the reaction mechanism. | DFT | rsc.org |
Reaction Pathway Analysis and Activation Energy Determination
Understanding the kinetics and thermodynamics of a chemical reaction requires a detailed analysis of its reaction pathway, including the identification of transition states (TS) and the determination of activation energies (Ea). mdpi.com Computational chemistry provides powerful tools, such as the Nudged Elastic Band (NEB) method, to trace reaction pathways and calculate these critical parameters. mdpi.comiccas.ac.cn Such analyses have been applied to various reactions involving molybdenum hydroxides and related species, from industrial catalysis to enzymatic turnovers.
In the context of enzymatic reactions, computational studies have focused on identifying the rate-limiting step. For the reduction of Mo(VI) to Mo(IV) during catalysis by xanthine oxidase, the transfer of a hydride (H⁻) ion is believed to be the rate-limiting step. nih.gov For a clock reaction involving the reduction of a Mo(VI) species, MoVI(O)(OH)(OMe)₂(OiPr), DFT calculations determined the activation energy for the alcohol oxidation step to be 28.1 kcal mol⁻¹ (117.6 kJ/mol). mit.edu Another key step, involving an internal rearrangement, was calculated to have a lower activation energy of 18.4 kcal mol⁻¹ (77.0 kJ/mol), which agreed well with experimental findings. mit.edu
In heterogeneous catalysis, activation energies determine the conditions required for a reaction to proceed. For the dissolution of molybdenum metal in various solutions, activation energies have been determined experimentally. In a hydrogen peroxide solution, the activation energy for molybdenum dissolution was 49.90 kJ/mol. researchgate.net This value decreased in alkaline and acidic solutions containing other reagents, to 43.60 kJ/mol in an H₂O₂-NaOH solution and 41.10 kJ/mol in an H₂O₂-C₄H₆O₆ solution, respectively. researchgate.net These values are crucial for optimizing industrial processes.
Theoretical calculations of activation energies are sensitive to the chosen computational method, such as the specific density functional and basis set used. rsc.orgacs.org For the gas-phase reactions of metal oxides with methanol (B129727), DFT calculations explored the potential energy surfaces. iccas.ac.cn The results showed that a crossing between different electronic spin states plays an important role in lowering the activation barriers for the reaction, highlighting the complexity of accurately modeling these reaction pathways. iccas.ac.cn
| Reaction/Process | System Studied | Calculated/Determined Activation Energy (Ea) | Method | Reference |
|---|---|---|---|---|
| Alcohol Oxidation / Catalyst Reduction | MoVI(O)(OH)(OMe)₂(OiPr) | 28.1 kcal mol⁻¹ (117.6 kJ/mol) | DFT Calculation | mit.edu |
| Internal Rearrangement (Clock Reaction) | Mo(VI) peroxo intermediate | 17 ± 2 kcal mol⁻¹ (71.1 ± 8.4 kJ/mol) | Experimental (Arrhenius Plot) | mit.edu |
| Molybdenum Dissolution | Mo metal in H₂O₂ solution | 49.90 kJ/mol | Experimental | researchgate.net |
| Molybdenum Dissolution | Mo metal in H₂O₂-NaOH solution | 43.60 kJ/mol | Experimental | researchgate.net |
| Molybdenum Dissolution | Mo metal in H₂O₂-C₄H₆O₆ solution | 41.10 kJ/mol | Experimental | researchgate.net |
| Ammonia (B1221849) Synthesis | Ru SAs/S-1 catalyst (N₂ + H₂ → N-NH₂) | 0.57 eV (55 kJ mol⁻¹) | Experimental (Arrhenius Plot) | mdpi.com |
Redox Chemistry and Electrochemistry of Molybdenum Hydroxides
The electrochemical behavior of molybdenum is intricate, largely due to the formation of various species with different oxidation states, both on the metal's surface and within aqueous solutions. researchgate.net
Electrochemical Oxidation and Reduction Processes
In alkaline environments, the electrochemical oxidation of molybdenum is a key process. Investigations in dilute sodium hydroxide (B78521) solutions have shown that this process can lead to the formation of different films on an electrode's surface. researchgate.net Specifically, Mo(OH)₃, MoO₂, and MoO₃ have been identified as potential film components in such media. researchgate.net The initial oxidation is believed to involve the reversible formation of a highly hydrated, surface-bound Mo(III) oxy or hydroxy species. tandfonline.comtandfonline.com
The dissolution of these surface films is also a critical aspect. As the concentration of sodium hydroxide increases, the oxide film formed on a molybdenum electrode is subject to dissolution, which leads to the formation of molybdate (B1676688) ions (MoO₄²⁻). researchgate.net This dissolution process is influenced by the potential, with the mechanism proceeding through the formation of Mo(III) at lower potentials and Mo(V) at higher potentials. researchgate.net
The stability of the passive film formed on molybdenum is pH-dependent, with stability decreasing as the pH increases due to the formation of soluble products like HMoO₄⁻ and MoO₄²⁻. researchgate.net
Multiple Oxidation States of Molybdenum in Electrochemical Transformations (e.g., Mo(III), Mo(V), Mo(VI))
Molybdenum is known for its ability to exist in a wide range of oxidation states, from +2 to +6, which underpins its diverse redox chemistry. nih.govfrontiersin.orgnih.gov The most common and stable oxidation states involved in electrochemical transformations are Mo(III), Mo(V), and Mo(VI). aip.orgimoa.info The relative stability of these oxidation states and their ease of interconversion are highly dependent on the coordination environment, including the presence of oxide, hydroxide, and other ligands. imoa.info
In alkaline media, cyclic voltammetry studies have identified anodic peaks corresponding to the formation of Mo(III), Mo(IV), and Mo(VI) species. tandfonline.comtandfonline.com It has been proposed that the formation of Mo(IV) and Mo(VI) primarily results from the oxidation of the metal itself, rather than from the initially formed Mo(III) species. tandfonline.comtandfonline.com The electrochemical formation of Mo(IV) is suggested to be a diffusion-controlled mechanism. tandfonline.comtandfonline.com
The catalytic cycles of all molybdenum enzyme families involve the Mo(VI), Mo(V), and Mo(IV) oxidation states. nih.gov The general mechanism for mononuclear molybdenum enzymes, which catalyze two-electron oxygen atom transfer reactions, is attributed to the Mo(IV)/Mo(V)/Mo(VI) oxidation state cycling at the active site. pnas.org
Table 1: Oxidation States of Molybdenum in Electrochemical Processes
| Oxidation State | Role in Electrochemical Processes | References |
|---|---|---|
| Mo(III) | Initial oxidation product in alkaline media, precursor to higher oxidation states. tandfonline.comtandfonline.com | researchgate.nettandfonline.comtandfonline.com |
| Mo(IV) | Formed from oxidation of the metal; involved in the catalytic cycles of molybdenum enzymes. tandfonline.comtandfonline.comnih.gov | tandfonline.comtandfonline.comnih.gov |
| Mo(V) | Intermediate in the anodic dissolution process and in enzymatic redox reactions. researchgate.netnih.govnih.govpnas.org | researchgate.netnih.govnih.govpnas.org |
| Mo(VI) | Final oxidation product in many electrochemical processes; a key state in enzymatic catalysis. tandfonline.comtandfonline.comnih.govpnas.org | tandfonline.comtandfonline.comnih.govpnas.org |
Mixed-Valence Molybdenum Hydroxide Species
Mixed-valence compounds contain an element that is present in more than one oxidation state. wikipedia.org Molybdenum is well-known to form such compounds, with "molybdenum blue" being a classic example. wikipedia.orgwikipedia.org
Formation and Stability of Mo(VI)/Mo(V) Mixed-Valence Systems
The formation of mixed-valence systems, particularly involving Mo(VI) and Mo(V), is a significant feature of molybdenum chemistry. These systems are often characterized by intense intervalence charge transfer (IT or IVCT) bands, which arise from the transfer of an electron from the lower to the higher oxidation state. acs.org The formation of mixed-valence molybdates (V/VI) has been observed during the anodic oxidation of molybdenum in seawater. imoa.info
The stability of these mixed-valence species is influenced by the surrounding chemical environment. For instance, in polyoxometalates (POMs), the presence of both Mo(V) and Mo(VI) can be synthetically controlled, leading to compounds with built-in reducing abilities. acs.org The stability of Mo(VI)/Mo(V) mixed-valence systems is crucial for their application in catalysis and materials science. researchgate.netnih.gov The mixed-valence state of Mo(VI)/Mo(V) can provide high electronic conduction and helps to balance the charges created by the formation of oxygen vacancies. researchgate.net
Role of Oxygen Vacancies in Redox Transitions
Oxygen vacancies, or defects in the oxide lattice where an oxygen atom is missing, play a critical role in the redox transitions of molybdenum oxides and hydroxides. The creation of oxygen vacancies is often accompanied by the reduction of Mo⁶⁺ ions to Mo⁵⁺ or Mo⁴⁺. rsc.org These vacancies can act as unique and useful active sites in various catalytic processes. rsc.org
The presence of oxygen vacancies can enhance the charge storage properties of materials like MoO₃ by creating a larger interlayer spacing, which facilitates faster ion insertion and extraction. ucla.edu This also allows the structure to be retained during redox cycling. ucla.edu In CO₂ hydrogenation, abundant surface oxygen vacancies and the redox ability of Mo species in quasi-stable HₓMoO₃₋ᵧ enhance the adsorption and activation of CO₂. nih.gov Furthermore, oxygen vacancies can promote the formation of active species like NiOOH on the surface of an electrode, thereby improving catalytic activity. nih.gov The generation of oxygen vacancies can be facilitated by processes such as H-spillover, where hydrogen atoms react with the oxide surface. researchgate.net
Redox Cycling in Natural and Engineered Systems
The versatile redox chemistry of molybdenum, with its multiple accessible oxidation states, allows it to play a fundamental role in redox cycling in both natural and engineered systems. nih.govfrontiersin.orgnih.govimoa.info
In biological systems, molybdenum is an essential component of over 60 enzymes that catalyze critical redox reactions in the global carbon, nitrogen, and sulfur cycles. nih.govfrontiersin.orgnih.gov These enzymes utilize the redox switching between Mo(IV), Mo(V), and Mo(VI) to facilitate electron and oxygen atom transfer reactions. nih.govpnas.org For instance, the oxidation of xanthine (B1682287) to uric acid and the reduction of nitrate (B79036) to nitrite (B80452) are catalyzed by molybdenum-containing enzymes. imoa.info
In natural waters, the redox state of molybdenum is a key factor in its biogeochemical cycling. nih.govfrontiersin.org In oxygenated waters, Mo(VI) is the predominant species. nih.govfrontiersin.orgnih.gov However, in reducing environments, such as in some sediments and anoxic waters, Mo(VI) can be reduced to lower oxidation states, including Mo(V) and Mo(IV). nih.govfrontiersin.org This redox cycling influences the mobility and bioavailability of molybdenum in the environment. acs.org For example, molybdenum enrichment in sediments can occur through scavenging by metal hydroxides or through enhanced burial in the presence of free sulfide (B99878) under anoxic conditions. researchgate.net
In engineered systems, the redox properties of molybdenum hydroxides and oxides are harnessed for various applications. For instance, iron–molybdenum layered double hydroxides (FeMo-LDHs) have been shown to be efficient catalysts for the glycerol (B35011) oxidation reaction, an alternative to the oxygen evolution reaction in water splitting. rsc.orgrsc.org The incorporation of molybdenum enhances the catalytic performance by increasing electron density around the iron sites and providing more active sites. rsc.orgrsc.org
Influence of pH on this compound Redox Behavior
The hydrogen ion concentration (pH) of an aqueous solution is a critical parameter that significantly influences the redox chemistry and electrochemical behavior of molybdenum hydroxides and related species. The stability, speciation, and redox potentials of molybdenum compounds are intricately linked to the pH of the environment. This section explores the profound effect of pH on the redox behavior of molybdenum hydroxides, drawing upon detailed research findings.
The speciation of molybdenum in aqueous solutions is highly dependent on both pH and molybdenum concentration. In alkaline and neutral solutions (pH > 6) with molybdenum concentrations greater than 10⁻³ mol/l, the predominant species is the tetrahedral molybdate ion (MoO₄²⁻). As the pH is lowered, protonation and polymerization occur. At a pH range of 5–6, the heptamolybdate ion ([Mo₇O₂₄]⁶⁻) is formed, and in more acidic conditions of pH 3–5, the octamolybdate ion ([Mo₈O₂₆]⁴⁻) becomes the dominant species. Further decreases in pH to around 0.9 lead to the precipitation of molybdenum trioxide (MoO₃). In even more acidic solutions, the cationic species [MoO₂]²⁺ is formed. imoa.info Molybdenum(V) species, such as molybdenum(V) oxide (Mo₂O₅) and the hydroxide MoO(OH)₃, are noted to be insoluble in neutral and alkaline solutions. imoa.info
Electrochemical studies have corroborated this pH-dependent speciation. Using techniques like cyclic voltammetry and frequency response analysis, researchers have characterized the different molybdenum species present at various pH levels. electrochemsci.org These studies confirmed that the molybdate ion (MoO₄²⁻) is the dominant species in the pH range of 7-12. In the more acidic range of pH 3-5, protonated species such as heptamolybdate ([Mo₇O₂₄]⁶⁻) and, below pH 2, octamolybdate ([Mo₈O₂₆]⁴⁻) are observed, which aligns with potentiometric titration data. electrochemsci.org
The influence of pH extends to the electrochemical deposition and the resulting oxidation states of molybdenum. For instance, it has been observed that more molybdenum is electrodeposited from pH-neutral solutions compared to alkaline solutions. diva-portal.org Films deposited in alkaline solutions primarily show the presence of MoO₃ and MoO₂. diva-portal.org The stability of molybdenum-containing catalysts is also pH-dependent. For example, a cobalt-molybdenum oxide catalyst (CMO-Ag) demonstrated greater stability in alkaline electrolytes compared to neutral and acidic ones, which was attributed to the instability of metal oxides in acidic solutions. aip.org
Pourbaix diagrams, which map the stable electrochemical phases of an element in an aqueous solution as a function of potential and pH, are instrumental in understanding the redox behavior of molybdenum. A Pourbaix diagram for the Mo-H₂O system reveals distinct regions of stability for various molybdenum species. At 25°C, the molybdate anion (MoO₄²⁻) is stable over a wide pH range of approximately 5.4 to 14 at a potential of -0.9 V. In the more acidic pH range of 4.8 to 5.4, molybdic acid (H₂MoO₄) is formed. At even lower pH values (4 to 4.8), molybdenum trioxide (MoO₃) is the stable phase at a potential of 0.3 V. researchgate.net
The redox behavior of molybdenum species is also a key factor in various industrial processes, such as flotation. In the context of copper-molybdenum selective flotation, pH plays a crucial role. Studies have shown that at a pH of 6, the highest molybdenum recovery can be achieved. researchgate.net The addition of reagents like sodium hydrosulfide (B80085) to manipulate the redox potential is also influenced by pH, as it can trigger the precipitation of metal hydroxides and sulfides. researchgate.net In the context of molybdenite flotation, high pH is generally inhibitory. This is attributed to the adsorption of hydroxide ions (OH⁻) onto the molybdenite surface, which increases its electronegativity, reduces its hydrophobicity, and consequently lowers its floatability. mdpi.com
The semiconducting properties of films formed from molybdate solutions also exhibit a pH dependence. Mott-Schottky plot analysis has indicated p-type semiconduction in the pH range of 7-12, while n-type behavior is observed in the more acidic pH range of 4.4 to 6. This shift is attributed to the adsorption of molybdenum species with a valence state different from Mo(VI) at lower pH values. electrochemsci.org
Detailed Research Findings
| pH Range | Dominant Molybdenum Species | Reference |
|---|---|---|
| > 6 | [MoO₄]²⁻ (Molybdate ion) | imoa.info |
| 7 - 12 | MoO₄²⁻ | electrochemsci.org |
| 5 - 6 | [Mo₇O₂₄]⁶⁻ (Heptamolybdate ion) | imoa.info |
| 3 - 5 | [Mo₈O₂₆]⁴⁻ (Octamolybdate ion) | imoa.infoelectrochemsci.org |
| ~0.9 | MoO₃ (Molybdenum trioxide) | imoa.info |
| < 2 | [Mo₈O₂₆]⁴⁻ | electrochemsci.org |
| More acidic than 0.9 | [MoO₂]²⁺ | imoa.info |
| pH Range | Stable Species | Potential (V) | Reference |
|---|---|---|---|
| 5.4 - 14 | MoO₄²⁻ (Molybdate anion) | -0.9 | researchgate.net |
| 4.8 - 5.4 | H₂MoO₄ (Molybdic acid) | N/A | researchgate.net |
| 4 - 4.8 | MoO₃ (Molybdenum trioxide) | 0.3 | researchgate.net |
| pH Range | Semiconduction Type | Reference |
|---|---|---|
| 7 - 12 | p-type | electrochemsci.org |
| 4.4 - 6 | n-type | electrochemsci.org |
Surface Chemistry and Interfacial Phenomena of Molybdenum Hydroxides
Surface Reconstruction and Active Site Formation
The surfaces of molybdenum-containing catalysts are not static under reaction conditions. They often undergo dynamic changes, or reconstruction, to form the true active sites. This process can involve changes in atomic arrangement, phase, and composition.
In several catalytic systems, molybdenum plays a crucial role in promoting the surface reconstruction of a precatalyst into a more active phase. For instance, in trimetallic spinel oxides like NiCo₂₋ₓMoₓO₄ used for the oxygen evolution reaction (OER), the partial leaching of high-valence Mo cations from the structure in an alkaline medium triggers the surface to transform into the active nickel (oxy)hydroxide phase. This reconstruction maximizes the number of exposed active Ni sites. acs.org Similarly, studies on CoO-Co₂Mo₃O₈ integrated electrodes, where cobalt hydroxide (B78521) serves as a precursor, show that the material undergoes electrochemical reconstruction to form highly active sites for hydrogen evolution. acs.org
The reconstruction process is often potential-dependent in electrocatalysis. In Co-Mo₂C heterostructures, the presence of molybdenum carbide facilitates the rapid, potential-dependent phase transition of cobalt metal into γ-phase cobalt oxyhydroxide (γ-CoOOH). This leads to a Mo-enriched surface on the defective γ-CoOOH, which significantly enhances OER kinetics by promoting favorable adsorption of reaction intermediates. nih.gov The ultimate catalytic performance can be self-optimized through this in-situ reconstruction, which is a key strategy for designing highly efficient catalysts. aip.orgresearchgate.net It is recognized that a low activation energy barrier for initiating this surface reconstruction is critical for achieving rapid and stable electrochemical catalysis. psu.edu
Table 1: Examples of Molybdenum-Induced Surface Reconstruction
| Precatalyst | Active Phase Formed | Role of Molybdenum | Application | Citation |
|---|---|---|---|---|
| NiCo₂₋ₓMoₓO₄ | Nickel (oxy)hydroxide | Induces reconstruction via partial leaching, exposing more active sites. | Oxygen Evolution Reaction (OER) | acs.org |
| Co-Mo₂C | Mo-enriched γ-CoOOH | Facilitates phase transition and enriches the surface, enhancing kinetics. | Oxygen Evolution Reaction (OER) | nih.gov |
| Co(OH)₂-Co₂Mo₃O₈ | Reconstructed Co-Mo oxide/hydroxide | Component of the precursor that undergoes electrochemical reconstruction. | Hydrogen Evolution Reaction (HER) | acs.org |
Role of Surface Hydroxyl Groups (Mo-OH) in Catalytic Processes
Surface hydroxyl groups (Mo-OH) are frequently identified as the active centers in many catalytic reactions involving molybdenum-based materials. lidsen.com These groups can exhibit Brønsted acidity and play a direct role in the catalytic cycle.
Upon partial reduction of molybdenum trioxide (MoO₃) under hydrogen, a bifunctional metal-acid catalyst with the structure MoO₂₋ₓ(OH)y can be formed. acs.orgcardiff.ac.uk In this structure, the metallic character arises from the MoO₂ phase, while the acidic function is provided by the surface Mo-OH groups, which are formed when dissociated hydrogen atoms bond to surface oxygen. acs.orgcardiff.ac.uk These Brønsted acid sites are crucial for reactions such as the dehydration of alcohols and the isomerization of hydrocarbons. acs.org For example, in the conversion of 2-propanol, the Mo-OH sites catalyze the dehydration to propene. cardiff.ac.uk
The importance of Mo-OH groups extends to oxidation catalysis. In theoretical studies on the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), the Mo-OH group on a supported molybdenum catalyst was identified as being responsible for the activation of C-H bonds in the reactant molecule, working in synergy with a Mo=O group that activates the O-H bond. lidsen.com Similarly, in the hydrolysis oxidation of volatile organic compounds (VOCs) over Ru/MoOₓ/HZSM-5 catalysts, doping with MoOₓ was found to increase the amount of structural hydroxyl groups. nih.govresearchgate.net This enhancement, particularly the formation of Mo-O(H)-Al bridging structures, improved catalytic stability and promoted the activation of water, which in turn accelerated the oxidation of pollutants. nih.govresearchgate.net The preparation method of the catalyst can significantly influence the type and concentration of these crucial surface hydroxyl groups.
Surface Reactivity towards Organic Molecules (e.g., Methane (B114726) Activation)
The activation of stable organic molecules like methane is a significant challenge in catalysis. Molybdenum hydroxide and oxide surfaces show promise in this area. Density Functional Theory (DFT) studies on the reactivity of α-MoO₃ towards methane reveal that a partially reduced surface is more effective for C-H bond activation. This reduction creates oxygen vacancies and exposes reduced Mo centers. The activation of methane proceeds through a synergistic mechanism involving both the reduced Mo active site and an adjacent surface lattice oxygen, which facilitates the hydrogen abstraction from the methane molecule.
In the non-oxidative conversion of methane to aromatics over Mo/H-ZSM5 catalysts, the initial molybdenum oxo species (precursors to hydroxides) are converted into molybdenum carbide (MoCₓ) species upon reaction with methane. These MoCₓ sites are identified as the active centers for the C-H bond activation. Although the final active site is a carbide, its formation from the oxide/hydroxide precursor is a critical step that dictates the catalyst's ultimate performance.
Table 2: Methane C-H Bond Activation Energies on Molybdenum Oxide Surfaces
| Surface | Key Feature | Effect on Methane Activation | Finding Source | Citation |
|---|---|---|---|---|
| Stoichiometric α-MoO₃(010) | Perfect surface | Higher activation barrier | DFT Calculation | |
| Reduced α-MoO₃(010) | Oxygen vacancies and reduced Mo centers | Lower activation barrier (promoted kinetically and thermodynamically) | DFT Calculation | |
| Transition Metal Oxides (General) | Surface Hydroxyl Groups | Facilitates C-H bond dissociation | Review/Experimental | |
| Mo/H-ZSM5 | Formation of MoCₓ from MoOₓ | MoCₓ sites become active for C-H bond activation | Experimental |
Interactions with Support Materials and Heterojunction Formation
The properties of molybdenum hydroxides are profoundly influenced by their interaction with support materials. Anchoring molybdenum species onto high-surface-area supports like alumina (B75360) (Al₂O₃), titania (TiO₂), or zeolites is a common strategy to create effective catalysts.
The nature of the support's surface hydroxyl groups can dictate how the molybdenum species anchor. On γ-Al₂O₃, MoOₓ species can anchor to basic, neutral, or acidic Al-OH groups, and modifying the support can shift this preference, thereby tuning the catalyst's properties. When supported on TiO₂, partially reduced MoO₃ forms the bifunctional MoO₂₋ₓ(OH)y/TiO₂ structure, demonstrating a strong support interaction that creates a metal-acid system. cardiff.ac.uk
A key outcome of these interactions is the formation of heterojunctions, which are interfaces between two different semiconductor materials. These junctions are particularly important in photocatalysis as they promote efficient separation of photogenerated electron-hole pairs. Amorphous this compound anchored on layered double hydroxide (LDH) nanosheets creates a system where the LDH stabilizes low-valence Mo(V) sites and enhances charge transfer, boosting photocatalytic ammonia (B1221849) production.
Numerous molybdenum oxide-based heterojunctions have been developed. Examples include:
MoS₂/MoO₃: An intimate type II heterojunction can be formed by in-situ oxidation of MoS₂, which accelerates carrier separation for photocatalytic applications.
MoO₃/TiO₂ on MgO: This system forms an isotype n-n heterojunction that exhibits photocatalytic activity under both UV and visible light.
Mo-doped BiVO₄/MoO₃: This forms a type II heterojunction with a one-dimensional charge transfer path, significantly enhancing photoelectrochemical water oxidation.
Mo-WO₃/In-CN: An S-scheme heterojunction designed for photocatalytic H₂O₂ production, where the interface improves charge separation and redox ability.
These examples show that the interaction between this compound/oxide and a support material is not merely physical mixing but a chemical and electronic integration that can generate novel functionalities.
Influence of Polymorphism on Surface Chemistry
Polymorphism, the ability of a solid material to exist in more than one crystal structure, can have a significant impact on the surface chemistry and catalytic activity of molybdenum compounds. Molybdenum trioxide (MoO₃), a common precursor to this compound, exists in several polymorphic forms, most notably the thermodynamically stable orthorhombic α-MoO₃, the metastable monoclinic β-MoO₃, and the hexagonal h-MoO₃. acs.org
The different crystal structures of these polymorphs result in distinct surface atom arrangements, coordination environments, and electronic properties, which in turn affect their surface chemistry. Research has shown that β-MoO₃ can exhibit higher catalytic activity than α-MoO₃ in certain reactions. The transformation between these phases is temperature-dependent; for example, β-MoO₃ can transform to the more stable α-MoO₃ at temperatures around 400-450 °C. This phase transformation involves a change in the internal crystalline structure and results in different particle morphologies.
The choice of synthesis method can be used to target a specific polymorph or even a mixture of phases. acs.org Studies on mixtures of h-MoO₃, α-MoO₃, and β-MoO₃ have explored the potential for synergistic effects between the different phases in catalytic applications. acs.org The support material can also influence the molybdenum oxide structure. For example, the dispersion and reducibility of MoO₃ particles differ when supported on the anatase versus the rutile polymorphs of TiO₂, which in turn affects the catalytic performance in reactions like ammoxidation. cardiff.ac.uk A detailed comparison of the surface chemistry of α-MoO₃ and β-MoO₃ has confirmed that their reactivity differs, for instance in the oxidation of alcohols. acs.org Understanding the relationship between a specific polymorphic structure and its surface reactivity is crucial for the rational design of molybdenum-based catalysts.
Catalytic Applications and Mechanisms Involving Molybdenum Hydroxides
Oxygen Evolution Reaction (OER) Catalysis
The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production. Molybdenum hydroxides have emerged as promising electrocatalysts for the OER, often in combination with other transition metals.
During the OER, the catalyst surface undergoes dynamic changes. It is widely recognized that in-situ formed metal oxyhydroxides (M-OOH) are often the true active species responsible for catalysis. researchgate.netchinesechemsoc.org For instance, in NiFe and CoFe layered double hydroxides (LDHs), the as-prepared α-phases transform into activated γ-phases under anodic potentials. mpg.de These γ-phases are characterized by a contraction of the lattice spacing and a change in the intercalated ions. mpg.de The OER is believed to proceed via a Mars-van Krevelen mechanism, where the oxidation of bridge OH at Fe-M (M = Ni or Co) reaction centers forms O-bridged Fe-M moieties. mpg.de
Similarly, studies on other transition metal-based catalysts, including phosphides, sulfides, and selenides, suggest that they are prone to hydrolysis and oxidation under OER conditions, leading to the formation of active metal (oxy)hydroxide layers on their surfaces. mpg.dedoi.org For example, after OER, the surface of a CoRu@NF catalyst shows the presence of CoOOH. doi.org The binding energies of key intermediates like *OH and *OOH on the catalyst surface are crucial in determining the OER activity. chinesechemsoc.org
The catalytic performance of molybdenum hydroxides in OER is significantly enhanced through synergistic effects at heterogeneous interfaces. rsc.orgbohrium.com These interfaces, often formed between a molybdenum compound and another metal hydroxide (B78521) or oxide, can facilitate electron transfer, optimize the binding energies of reaction intermediates, and increase the number of active sites. rsc.orgbohrium.comresearchgate.net
For example, the introduction of molybdenum into NiFe-LDH structures has been shown to improve OER activity. sciopen.comresearchgate.net Mo-doping can induce strong electronic interactions between Mo, Fe, and Ni, leading to the formation of highly active Ni³⁺ sites. researchgate.net Similarly, doping iron and molybdenum into cobalt hydroxide introduces oxygen vacancies and active metal centers, resulting in a catalyst with low overpotential and high stability. rsc.orgresearchgate.net The interface between an alloy and a hydroxide, such as Ni-Mo alloy with Ni(OH)₂ or Co(OH)₂, has also been shown to greatly improve HER activity, a related electrochemical reaction. rsc.org In these systems, the hydroxide component is thought to promote water dissociation, while the alloy accelerates the combination of adsorbed hydrogen. rsc.org
The engineering of three-dimensional porous frameworks, such as FeCo-LDH and P-doped molybdenum oxide on a MXene substrate, has demonstrated excellent OER and hydrogen evolution reaction (HER) activity due to strong chemical and electronic synergistic effects between the heterogeneous structures. researchgate.net Density functional theory (DFT) calculations have shown that electronic engineering at these interfaces can optimize the electron transfer rate and reduce the adsorption energy of reaction intermediates. researchgate.net
| Catalyst System | Key Synergistic Effect | Reference |
| Mo- and Fe-modified Ni(OH)₂/NiOOH | Enhanced activity and stability for OER | acs.org |
| Mo-doped NiFe LDH | Strong electronic interaction between Mo, Fe, and Ni, creating active Ni³⁺ sites | researchgate.net |
| Fe- and Mo-doped Co(OH)₂ | Introduction of oxygen vacancies and active metal centers | rsc.orgresearchgate.net |
| Ni-Mo alloy/Ni(OH)₂ | Hydroxide promotes water dissociation, alloy accelerates hydrogen combination | rsc.org |
| FeCo-LDH/P-MoO₃/MXene | Optimized electron transfer rate and reduced adsorption energy of intermediates | researchgate.net |
Degradation of Organic Pollutants and Dyes
Molybdenum hydroxide composites are effective catalysts for the degradation of organic pollutants and dyes through advanced oxidation processes (AOPs). These processes leverage the generation of highly reactive radical species to break down complex organic molecules into simpler, less harmful substances.
Layered double hydroxides (LDHs) containing molybdate (B1676688) anions have been utilized as catalysts in AOPs for wastewater treatment. mdpi.com For instance, Mo-LDH-graphene oxide (GO) hybrid catalysts have shown high efficiency in the removal of indigo (B80030) carmine (B74029) dye using hydrogen peroxide as the oxidant. mdpi.com The catalytic activity in these systems is often correlated with the textural properties and basicity of the catalyst. mdpi.com Similarly, molybdate-intercalated Mg/Fe LDH materials have demonstrated enhanced photocatalytic activity for the degradation of rhodamine 6G. qscience.com
The development of LDH-based composites is a growing area of research for AOPs, including photocatalysis and Fenton-like reactions, due to their layered structure, tunability, and stability. researchgate.netdntb.gov.ua Composites of molybdenum disulfide with Mg-Al LDH have also been investigated for their photocatalytic activity. dntb.gov.ua
The catalytic degradation of organic pollutants by molybdenum-based systems often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). researchgate.netimoa.info For example, in a molybdenum cocatalytic Fenton system, Mo⁰ can enhance the Fe³⁺/Fe²⁺ cycling, leading to the generation of •O₂⁻, while Mo⁶⁺ can facilitate the conversion of •O₂⁻ to singlet oxygen (¹O₂). acs.org This system has demonstrated high oxidation activity for the remediation of organic pollutants. acs.org
In photocatalytic systems, such as MoO₃/g-C₃N₄ composites, a Z-scheme charge transfer mechanism can lead to the accumulation of electrons and holes, boosting the formation of both superoxide and hydroxyl radicals for the degradation of dyes like Rhodamine B. imoa.info Free radical quenching experiments have confirmed that •O₂⁻ and •OH are often the primary reactive species responsible for the degradation of organic dyes. researchgate.net The interaction of charge carriers generated on the catalyst surface with water and oxygen molecules produces these ROS, which then degrade the pollutant molecules. ajol.info
Hydrogenation and Dehydrogenation Reactions Catalyzed by this compound Systems
Molybdenum-based catalysts, including those with hydroxide functionalities, are also active in hydrogenation and dehydrogenation reactions.
Partially reduced molybdenum trioxide can form a bifunctional (metal-acid) MoO₂₋ₓ(OH)y structure. scirp.orgresearchgate.netscirp.orgresearchgate.net The metallic function arises from π-bonding between adjacent Mo atoms, while the acidic function is due to the formation of Brønsted acid Mo-OH groups from the dissociation of hydrogen on the surface. researchgate.netscirp.orgresearchgate.net
This bifunctional character allows the catalyst to perform sequential reactions. For example, in the conversion of 2-propanol, the Mo-OH acidic sites can catalyze the dehydration to propene, which is then hydrogenated to propane (B168953) by the metallic sites. scirp.orgresearchgate.net These catalysts are also effective for the hydrogenation and hydroisomerization of linear alkenes. scirp.org
Molybdenum oxide-based catalysts are widely used in various dehydrogenation reactions, such as the oxidative dehydrogenation of ethane (B1197151) to ethylene. mdpi.comutoronto.ca In the formox process for formaldehyde (B43269) production, iron molybdenum oxides are used as catalysts for the oxidative dehydrogenation of methanol (B129727). wikipedia.org The activity and selectivity of these catalysts can be influenced by the nature of the molybdenum species and the support material. mdpi.comcapes.gov.br For instance, in the oxidative dehydrogenation of ethane with CO₂, different molybdenum oxide species ([MoO₄]²⁻, [Mo₇O₂₄]⁶⁻, and [Mo₈O₂₆]⁴⁻) exhibit different functions, with the polymerized molybdate species showing the best selectivity towards ethylene. mdpi.com Molybdenum carbide catalysts have also shown promise in reactions like the hydrodeoxygenation of anisole, where the presence of oxygen in the catalyst can shift the selectivity of the reaction. rsc.org Furthermore, molybdenum complexes have been shown to catalyze the dehydrogenation of ammonia (B1221849) borane, a potential hydrogen storage material. acs.org
Catalytic Conversion of Small Molecules (e.g., Methane (B114726) Activation)
Molybdenum-based catalysts are among the most suitable for the conversion of methane into higher value aromatic compounds like benzene. researchgate.net. The process, known as methane dehydroaromatization (MDA), typically operates at high temperatures (above 600 °C) and relies on a bifunctional mechanism ijcce.ac.ir.
Electrochemical Catalysis for Energy Conversion
Molybdenum compounds, often in combination with other transition metals, serve as effective electrocatalysts for energy conversion reactions, particularly for hydrogen production.
The catalytic hydrolysis of sodium borohydride (B1222165) (NaBH₄) is a promising method for on-demand hydrogen generation for fuel cells and portable devices researchgate.net. Molybdenum has been successfully incorporated into non-precious metal catalysts to enhance their activity for this reaction.
Studies have shown a synergistic effect when molybdenum is combined with metals like cobalt, nickel, and copper researchgate.net. For example, in NiMo/Cu catalysts, the rate of hydrogen generation from NaBH₄ hydrolysis increases directly with the molybdenum content in the catalyst mdpi.com. A multi-component NiCoMoMn/Cu catalyst was found to have a very low activation energy for the reaction, indicating high catalytic efficiency mdpi.com. Similarly, a copper and molybdenum-promoted cobalt catalyst (Co₀.₉Cu₀.₁MoO₄) exhibited remarkable activity, which was attributed to the synergistic effect between the three metals and a favorable flower-like morphology researchgate.net. Molybdenum is thought to not only improve the number of active sites but also to act as an atomic barrier, preventing the agglomeration and deactivation of the catalyst nanoparticles researchgate.net.
| Catalyst System | Key Finding | Hydrogen Generation Rate (HGR) | Reference |
|---|---|---|---|
| NiMo/Cu | HGR increases with Mo content (from 1 to 20 wt%). | Up to 6.48 L min⁻¹ gcat⁻¹ at 343 K | mdpi.com |
| Co₀.₉Cu₀.₁MoO₄ | Synergistic effect between Co, Cu, and Mo enhances activity. | 1005.7 mL min⁻¹ g⁻¹ | researchgate.net |
| NiCoMoMn/Cu | Lowest activation energy (45.3 kJ mol⁻¹) among tested catalysts. | Up to 23.57 mL min⁻¹ at 343 K | mdpi.com |
| Ru:Mo/CNT | Promising novel catalyst for H₂ generation. | 82,758.43 mL H₂ g⁻¹cat min⁻¹ (under optimum conditions) | researchgate.net |
Organic Synthesis Applications
Molybdenum compounds, particularly oxides and complexes derived from them, are versatile catalysts for a wide array of transformations in organic synthesis researchgate.net. They are especially prominent in oxidation reactions due to molybdenum's ability to cycle through various oxidation states scripps.edu.
Key applications include the selective oxidation of alcohols and olefins imoa.info. For example, iron-molybdenum oxides are used industrially to catalyze the oxidation of methanol to formaldehyde, while bismuth-molybdenum oxides catalyze the selective oxidation of propene to acrolein imoa.info. Molybdenum complexes are also highly effective for the epoxidation of olefins using hydroperoxides as the oxidant researchgate.nettandfonline.com. Beyond oxidation, molybdenum catalysts are employed in olefin metathesis, ammoxidation (conversion of hydrocarbons to nitriles), and various carbon-carbon bond-forming reactions such as allylic alkylations and Pauson-Khand type reactions researchgate.nettandfonline.comlidsen.com.
| Reaction Type | Example Transformation | Catalyst Type | Reference |
|---|---|---|---|
| Selective Oxidation | Methanol → Formaldehyde | Fe-Mo oxides | imoa.info |
| Selective Oxidation | Propene → Acrolein | Bi-Mo oxides | imoa.info |
| Epoxidation | Olefin → Epoxide | Mo complexes with hydroperoxides | researchgate.nettandfonline.com |
| Ammoxidation | Hydrocarbon → Nitrile | Molybdenum oxides | lidsen.com |
| Olefin Metathesis | Propene → Ethene + Butene | Mo oxide on alumina (B75360) | imoa.info |
| Allylic Alkylation | Alkylation of C-nucleophiles | Mo complexes | researchgate.nettandfonline.com |
Environmental Remediation and Sustainable Technologies Utilizing Molybdenum Hydroxides
Water Treatment and Pollutant Degradation
Molybdenum compounds serve as effective catalysts and adsorbents for treating contaminated water. Their application is particularly noted in the photocatalytic degradation of persistent organic pollutants.
Nanostructured molybdenum oxides, for instance, have demonstrated photocatalytic properties that aid in the breakdown of organic contaminants in water. lidsen.com When appropriately engineered, materials like molybdenum trioxide (MoO₃) can facilitate the degradation of complex pollutants through photocatalytic reactions. lidsen.com Research has shown that MoO₃ nanoparticles are effective in degrading dye pollutants from industrial wastewater. ajol.info In one study, the photocatalytic degradation of dyeing wastewater using MoO₃ nanoparticles showed progressively increasing efficiency, reaching 75.25% degradation after 100 minutes of treatment. ajol.info
Molybdenum-modified composite materials also show enhanced performance. A photocatalyst made of molybdenum-doped titanium dioxide (TiO₂) achieved nearly 100% degradation of carbamazepine, an emerging pharmaceutical pollutant, after 240 minutes of UV irradiation. mdpi.com The performance of these materials is often influenced by factors such as pH and catalyst dosage. For the Mo/TiO₂ composite, degradation was most effective at a natural pH, while acidic conditions (pH 3) significantly reduced its efficiency to only 26%. mdpi.com
Layered double hydroxides (LDHs), which are a class of hydroxide-containing materials, can be used in conjunction with molybdenum compounds for water treatment. mdpi.com These materials are effective adsorbents and can significantly reduce the concentration of pollutants like molybdenum itself from drinking water. mdpi.com Furthermore, molybdenum disulfide (MoS₂) is another molybdenum compound widely studied for water treatment due to its large surface area. researchgate.net
Table 1: Research Findings on Pollutant Degradation Using Molybdenum Compounds
| Molybdenum Compound/Composite | Target Pollutant | Degradation Efficiency | Time/Conditions | Source |
|---|---|---|---|---|
| Molybdenum Trioxide (MoO₃) Nanoparticles | Dyeing Wastewater | 75.25% | 100 minutes | ajol.info |
| Molybdenum (1.5 wt%)/TiO₂ | Carbamazepine (CBZ) | ~100% | 240 min, UV light | mdpi.com |
| Mo-doped LOS-Zeolite | Methylene Blue (MB) | 82% | Visible light | diva-portal.org |
| Molybdenum (VI) oxide with carbon composite | Methylene Blue (MB) | Complete decomposition | Electrolysis process | greenhydrogen-pathfinder.eu |
Gas Sensing for Environmental Monitoring
The sensitivity of molybdenum compounds to various gases makes them ideal candidates for use in gas sensors for environmental monitoring and industrial safety. lidsen.com Molybdenum oxides, particularly MoO₃, are frequently used to detect harmful gases such as nitrogen dioxide, ammonia (B1221849) (NH₃), and carbon monoxide (CO). lidsen.com The sensing mechanism relies on the changes in the material's electrical conductivity upon exposure to the target gas. lidsen.com
Research into MoO₃ thin films has demonstrated their capability to detect CO concentrations below 10 parts per million (ppm) in humid air, making them suitable for direct environmental monitoring applications. osti.gov Furthermore, sensors fabricated from ultralong MoO₃ nanobelts have shown high selectivity and response to hydrogen sulfide (B99878) (H₂S) and trimethylamine (B31210) (TMA), two toxic and odorous gases. rsc.org By adjusting the operating temperature, these sensors can selectively detect different gases; for example, the optimal temperature for detecting H₂S was found to be 250 °C, while for TMA it was 325 °C. rsc.org At these temperatures, the sensor could detect H₂S at concentrations as low as 250 parts per billion (ppb) and TMA at 25 ppb. rsc.org
Molybdenum disulfide (MoS₂) is also emerging as a key material for gas sensing, with the potential to operate efficiently at room temperature, which is a significant advantage for developing low-power and portable monitoring devices. springernature.com The development of nanocomposites, such as MoS₂ combined with other materials, further enhances sensing performance for various gases, contributing to more sustainable and accessible environmental monitoring solutions. springernature.com
Table 2: Performance of Molybdenum-Based Gas Sensors
| Sensor Material | Target Gas | Operating Temperature | Detection Limit / Response | Source |
|---|---|---|---|---|
| Sputtered MoO₃ Thin Film | Carbon Monoxide (CO) | Not specified | < 10 ppm | osti.gov |
| MoO₃ Nanopaper | Hydrogen Sulfide (H₂S) | 250 °C | 250 ppb | rsc.org |
| MoO₃ Nanopaper | Trimethylamine (TMA) | 325 °C | 25 ppb | rsc.org |
| MoO₃ Nanopaper | Ammonia (NH₃) | 225–325 °C | High response | rsc.org |
Development of Flame Retardant Materials with Molybdenum Hydroxide (B78521) Composites
Molybdenum compounds are highly effective as smoke suppressants and flame retardants, particularly when incorporated into polymer composites. mwflameretardant.comalfa-chemistry.com Their primary function during combustion is to act in the solid phase, promoting the formation of a stable, protective carbon layer (char) that insulates the underlying material from heat and reduces the release of flammable gases and smoke. mwflameretardant.commdpi.com More than 90% of the molybdenum typically remains in this carbon layer after combustion. mwflameretardant.com
Composites combining molybdenum compounds with hydroxides, such as layered double hydroxides (LDH) and aluminum hydroxide, have shown significant synergistic effects in improving the fire safety of polymers. mwflameretardant.commdpi.com For example, a novel hybrid material composed of layered double hydroxide and molybdenum disulfide (LDH/MoS₂) was used to enhance the flame retardancy of thermoplastic polyurethane (TPU). mdpi.comnih.gov The results were substantial: the peak heat release rate was reduced by 50.9%, the total heat release was cut by 18.2%, and the total smoke release decreased by 35.8% compared to pure TPU. mdpi.comnih.gov
The mechanism for this enhanced performance is twofold. The LDH component decomposes thermally to release water vapor, which dilutes flammable gases, while the resulting metal oxides catalyze the formation of a protective char layer. mdpi.com Simultaneously, the MoS₂ nanosheets act as a physical barrier, and their oxidation product, MoO₃, is an efficient smoke suppressant. mdpi.com This combined action significantly reduces the emission of combustible and toxic volatiles like hydrocarbons, CO, and hydrogen cyanide (HCN). nih.gov Compounds of ammonium (B1175870) molybdate (B1676688) and aluminum hydroxide are also used to reduce smoke emission in materials like PVC. mwflameretardant.com
Table 3: Flame Retardant Performance of Molybdenum Hydroxide Composites in TPU
| Parameter | Pure TPU | TPU/NiFeTb-LDH/MoS₂ | Percentage Reduction | Source |
|---|---|---|---|---|
| Peak Heat Release Rate (pHRR) | Not specified | Not specified | 50.9% | mdpi.comnih.gov |
| Total Heat Release (THR) | Not specified | Not specified | 18.2% | mdpi.comnih.gov |
| Total Smoke Release (TSR) | Not specified | Not specified | 35.8% | mdpi.comnih.gov |
Sustainable Synthesis Approaches for Molybdenum-Containing Materials
The environmental benefits of molybdenum-based materials are complemented by ongoing research into sustainable methods for their synthesis. The goal is to develop processes that are more energy-efficient, reduce waste, and use environmentally benign precursors. Molybdenum's relative abundance in the Earth's crust is a key factor contributing to its role in sustainable chemistry. worldscientific.com
Hydrothermal and solvothermal methods are prominent examples of greener synthesis routes. researchgate.net For instance, solvothermal synthesis is considered a more environmentally friendly approach for producing molybdenum disulfide (MoS₂) compared to techniques like chemical vapor deposition. acs.org This method was used to grow MoS₂ nanostructures on various platforms, such as sand and alumina (B75360) beads, for applications in silver recovery from water. acs.org The process involved using ammonium molybdate and thiourea (B124793) as precursors and autoclaving them at 190 °C. acs.org
Electrochemical etching represents another innovative and sustainable approach. A novel method for preparing molybdenum carbide (MoₓC) involves the electrochemical etching of a Mo₂TiAlC₂ MAX phase precursor. rsc.org This process allows for the direct electrodeposition of MoₓC nanoplates onto a cathode, achieving safe and efficient formation of the material while avoiding the generation of wastewater associated with conventional chemical etching methods. rsc.org
Atomic Layer Deposition (ALD) is also being explored for creating high-quality, uniform thin films of molybdenum-containing materials for applications in microelectronics and catalysis. wayne.edu Research in this area focuses on developing new, efficient precursor chemicals and reducing agents to make the process more sustainable. worldscientific.comwayne.edu
Interactions of Molybdenum Hydroxides with Other Chemical Systems
Integration within Layered Double Hydroxide (B78521) (LDH) Structures
Layered double hydroxides (LDHs) are a class of ionic solids with a layered structure, often referred to as anionic clays. researchgate.netwikipedia.org Their structure consists of positively charged brucite-like layers of metal hydroxides, with an interlayer region containing anions and water molecules to balance the charge. wikipedia.org Molybdenum, typically in the form of molybdate (B1676688) (MoO₄²⁻) or heptamolybdate (Mo₇O₂₄⁶⁻) anions, can be incorporated into the interlayer space of LDHs, a process influenced by the pH during synthesis. researchgate.net This integration can be achieved through methods like co-precipitation, where a mixture of metal nitrates (e.g., magnesium and aluminum nitrates) is added to a molybdate solution. researchgate.net
The incorporation of molybdenum into LDH structures has been shown to enhance their catalytic properties. For instance, molybdate-containing Mg/Al LDHs have demonstrated improved yields in the synthesis of Schiff bases. researchgate.net Furthermore, the specific ratio of the divalent and trivalent cations in the LDH layers can influence the nature of molybdate integration. Studies on Zn/Al LDHs have shown that a Zn₂Al LDH facilitates the intercalation of molybdate ions into the interlayer space, whereas Zn₃Al and Zn₄Al LDHs tend to bind molybdate primarily at the edge sites. nih.gov This difference in integration significantly affects the material's properties, such as the slow-release capability of molybdenum, which is relevant for agricultural applications. nih.gov
The versatility of LDH composition allows for the creation of more complex systems, such as ternary cobalt-molybdenum-vanadium LDHs. In these structures, the high-valence molybdenum and vanadium can tune the electronic structure of the cobalt-based LDH, which is beneficial for applications like electrocatalysis. rsc.org
The primary mechanisms for integrating molybdenum species into LDHs are anion exchange and direct intercalation during synthesis. Anion exchange is a process where the existing anions in the LDH interlayer are replaced by other anions, such as molybdate, from a solution. researchgate.net This process is driven by the relative affinity of the LDH for the different anions and their concentrations in the surrounding solution. researchgate.netrsc.org The success of anion exchange is often monitored by changes in the basal spacing of the LDH, which can be observed through X-ray diffraction (XRD). researchgate.netresearchgate.net
Intercalation, on the other hand, involves the direct insertion of guest molecules or ions into the interlayer space of the LDH. capes.gov.br In the context of molybdenum hydroxides, this typically involves the co-precipitation of the LDH in the presence of molybdate anions, which become entrapped within the forming layers. researchgate.net The efficiency of intercalation can be influenced by factors such as the concentration of the molybdate solution and the ratio of the metal cations in the LDH layers. researchgate.net For example, a higher concentration of molybdate can lead to an increase in the cell parameter 'c' of the LDH, indicating successful intercalation. researchgate.net
It's important to note that the intercalation of hydrophobic molecules into the hydrophilic interlayer of LDHs presents a challenge. nih.gov However, strategies have been developed to overcome this, such as using surfactant molecules as intermediaries to facilitate the incorporation of non-polar species. nih.gov While not directly involving molybdenum hydroxide, these advanced intercalation techniques highlight the adaptability of LDHs as host materials.
The mechanism of anion exchange in LDHs is not always a simple one-for-one replacement. Research suggests that for some systems, the exchange process occurs via a dissolution-reprecipitation mechanism rather than a topotactic one, where the original layered structure is preserved throughout the exchange. researchgate.net
Table 1: Influence of Synthesis Parameters on Molybdate Integration in LDHs
| LDH Composition | Molybdenum Species | Integration Method | Key Finding | Reference |
|---|---|---|---|---|
| Mg/Al | MoO₄²⁻ | Co-precipitation | Higher molybdate concentration increases the LDH cell parameter 'c'. | researchgate.net |
| Zn₂Al | MoO₄²⁻ | Anion Exchange | Molybdate intercalates into the interlayer space. | nih.gov |
| Zn₃Al & Zn₄Al | MoO₄²⁻ | Anion Exchange | Molybdate binds primarily to the edge sites of the LDH. | nih.gov |
| Co/Mo/V | High-valence Mo | - | Doping with Mo tunes the electronic structure for improved electrocatalysis. | rsc.org |
Formation of Heterostructures with Other Metal Oxides and Chalcogenides
Molybdenum hydroxides and their derivatives, such as molybdenum oxides and sulfides, readily form heterostructures with other metal oxides and chalcogenides. These composite materials often exhibit enhanced properties compared to their individual components due to the interfaces and electronic interactions created between the different phases.
One approach to forming such heterostructures involves the synthesis of molybdenum oxides on a substrate of another material. For example, nanostructured molybdenum oxides have been successfully synthesized from an intermetallic Mo₃Al₈ precursor. mdpi.com Similarly, heterostructures like RuNiOOH/NiMoSₓ have been created, where a RuNiOOH layer is formed on a NiMoSₓ framework. acs.org
The interaction between molybdenum species and other metal oxides can also occur through doping. For instance, Mo-doped Co(OH)₂ hierarchical nanotubes have been synthesized, where the introduction of Mo⁶⁺ modifies the electronic structure of the cobalt hydroxide, leading to a higher intensity of Co³⁺ species which are active sites for certain catalytic reactions. zjnu.edu.cn
Heterostructures involving molybdenum chalcogenides are also of significant interest. These materials, often inspired by minerals like valleriite and tochilinite, consist of alternating layers of transition metal sulfides or selenides and metal hydroxides. mdpi.comnih.gov The synthesis of these complex layered materials can be achieved through methods like one-pot hydrothermal synthesis. researchgate.net
Table 2: Examples of this compound-Based Heterostructures
| Heterostructure | Synthesis Method | Key Feature | Potential Application | Reference |
|---|---|---|---|---|
| RuNiOOH/NiMoSₓ | Sequential deposition and soaking | Formation of a heterojunction with electron transfer from RuNiOOH to NiMoSₓ. | Electrocatalysis (Hydrogen Evolution) | acs.org |
| Mo-doped Co(OH)₂ | Sacrificial template strategy | Mo⁶⁺ doping increases the concentration of active Co³⁺ species. | Electrocatalysis (Overall Water Splitting) | zjnu.edu.cn |
| Tochilinite (m(Fe₁₋ₓS)·n(Mg,Fe)(OH)₂) | Hydrothermal synthesis | Alternating atomic sheets of iron sulfide (B99878) and magnesium hydroxide. | Multifunctional 2D materials | researchgate.net |
| Ag-MoO₃₋ₓ/TNR | Solvothermal treatment and photoreduction | Ternary heterojunction for enhanced light absorption. | Photocatalysis (Hydrogen Production) | acs.org |
Synergistic Effects in Multicomponent Catalytic Systems
In another example, the combination of a metal-organic framework (MOF-76) with a layered double hydroxide (LDH) to create a MOF-76@LDH composite has shown superior activity in extractive catalytic oxidative desulfurization. rsc.org The unique structure of this composite promotes the degradation of hydrogen peroxide into hydroxyl radicals, significantly improving the desulfurization efficiency compared to the individual MOF or LDH components. rsc.org
Furthermore, the synergistic effect between metallic Mo₂C and Brønsted acid sites in Mo-containing MFI zeolites has been demonstrated for the cleavage of C-O and C-C bonds in lignin-derived compounds. acs.org The close proximity of these different types of active sites allows for a tandem catalytic process, leading to high selectivity towards desired aromatic products. acs.org
The synergistic effect is not limited to transition metal promoters. In NiMo/Cu catalysts used for hydrogen generation, the interaction between nickel and molybdenum, along with the formation of solid-state solutions, enhances the catalytic activity. researchgate.net Similarly, in the water-gas shift reaction, modifying MoS₂ with copper can weaken oxygen binding and lead to enhanced catalytic activity compared to the unmodified MoS₂. rsc.org
Q & A
Q. What are the standard synthesis methods for molybdenum hydroxide, and how can reproducibility be ensured?
this compound synthesis typically involves hydrothermal methods, precipitation, or sol-gel techniques. To ensure reproducibility, document all synthesis parameters (e.g., precursor concentrations, pH, temperature, reaction time) and validate purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS). Include detailed experimental protocols in supplementary materials, adhering to journal guidelines for replicability . For novel compounds, provide full characterization data (e.g., FTIR, Raman) and cross-reference with established literature to confirm structural identity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?
Advanced techniques include:
- XRD : To determine crystallinity and phase composition.
- X-ray photoelectron spectroscopy (XPS) : For oxidation state analysis of Mo (e.g., Mo⁴⁺ vs. Mo⁶⁺).
- Transmission electron microscopy (TEM) : To assess morphology and particle size distribution.
- Thermogravimetric analysis (TGA) : To study thermal stability and hydroxyl group content. Cross-validate results with complementary methods (e.g., pair TGA with differential scanning calorimetry) to mitigate instrumental biases .
Advanced Research Questions
Q. How can experimental design matrices optimize this compound synthesis for specific applications (e.g., catalysis, energy storage)?
Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., pH, temperature, precursor ratios) and identify optimal conditions. For example, a factorial design matrix (Table 1) can reveal interactions between variables, such as how alkaline conditions (KOH concentration) influence hydroxyl group density and surface area. Post-synthesis, apply response surface methodology to refine the model .
Table 1 : Example DoE for Hydrothermal Synthesis
| Parameter | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 150 | 200 |
| Reaction Time (h) | 12 | 24 |
| Mo Precursor (M) | 0.1 | 0.5 |
Q. What methodologies resolve contradictions in spectroscopic data for this compound polymorphs?
Conflicting data (e.g., XRD peaks suggesting mixed phases) require multimodal analysis :
- Rietveld refinement : Quantify phase ratios in XRD patterns.
- Extended X-ray absorption fine structure (EXAFS) : Resolve local atomic coordination ambiguities.
- In situ spectroscopy : Monitor phase transitions under controlled conditions (e.g., heating in TGA-FTIR). Publish raw datasets and computational models (e.g., density functional theory) to support interpretations .
Q. How should researchers design experiments to evaluate the thermal stability of this compound in reactive environments?
- Controlled atmosphere TGA : Measure mass loss under inert (N₂) vs. oxidizing (O₂) conditions.
- In situ XRD : Track structural changes during heating.
- Kinetic analysis : Apply the Kissinger method to calculate activation energy for decomposition. Document uncertainties (e.g., ±2°C in temperature calibration) and validate results against thermodynamic databases .
Methodological Best Practices
Q. How can researchers efficiently survey existing literature on this compound?
Use CAS Registry Numbers (e.g., 12054-85-2 for MoO(OH)₃) in specialized databases (SciFinder, Reaxys) to avoid ambiguities from IUPAC names. For broader contexts (e.g., environmental applications), combine keywords ("this compound" AND "adsorption") in Web of Science or Google Scholar, filtering for high-impact journals .
Q. What infrastructure is critical for handling this compound in experimental workflows?
- Gloveboxes : For air-sensitive synthesis (Mo hydroxides may oxidize in humid conditions).
- High-resolution mass spectrometry (HRMS) : To confirm molecular formulae.
- Collaborative frameworks : Partner with facilities offering neutron scattering or synchrotron access for advanced characterization .
Data Management and Reporting
Q. How should raw data from this compound experiments be archived for reproducibility?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit datasets in repositories like Zenodo or Figshare with unique DOIs.
- Include metadata (e.g., instrument calibration logs, software versions).
- For computational studies, share input files and scripts on platforms like GitHub .
Q. What strategies mitigate biases in electrochemical performance testing of this compound-based electrodes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
